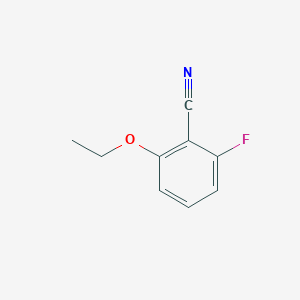

2-Ethoxy-6-fluorobenzonitrile

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-ethoxy-6-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c1-2-12-9-5-3-4-8(10)7(9)6-11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVAKERNUWAPZOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC=C1)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426988 | |

| Record name | 2-ethoxy-6-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119584-73-5 | |

| Record name | 2-ethoxy-6-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Ethoxy 6 Fluorobenzonitrile and Its Precursors

Established Synthetic Pathways to 2-Ethoxy-6-fluorobenzonitrile

The direct construction of the ethoxy group onto a pre-existing fluorinated benzonitrile (B105546) core is a primary strategy for synthesizing this compound. This is typically achieved through alkylation of a hydroxyl group or by nucleophilic aromatic substitution.

A common and direct method for the synthesis of this compound is the Williamson ether synthesis. byjus.commasterorganicchemistry.comwikipedia.org This reaction involves the O-alkylation of 2-Fluoro-6-hydroxybenzonitrile (B118944). The hydroxyl group is first deprotonated by a suitable base to form a more nucleophilic phenoxide ion, which then attacks an ethylating agent.

A specific protocol involves reacting 2-Fluoro-6-hydroxybenzonitrile with bromoethane (B45996) in the presence of potassium carbonate (K₂CO₃) as the base and dimethylformamide (DMF) as the solvent. googleapis.com The mixture is stirred at room temperature to yield the desired product. googleapis.com

Interactive Data Table: Alkylation of 2-Fluoro-6-hydroxybenzonitrile

| Reactant A | Reactant B | Reagent | Solvent | Conditions | Product |

|---|

This Sₙ2 reaction is highly effective for forming ethers from an alkoxide and a primary alkyl halide like bromoethane. wikipedia.org

An alternative strategy involves the direct introduction of the ethoxy group via a nucleophilic aromatic substitution (SₙAr) reaction, using 2,6-difluorobenzonitrile (B137791) as the starting material. In this pathway, one of the fluorine atoms on the aromatic ring is displaced by an ethoxide ion.

This reaction can be carried out by treating 2,6-difluorobenzonitrile with ethanol (B145695) in an aqueous-alkaline medium or a dipolar, aprotic solvent. The strong electron-withdrawing nature of the nitrile group and the adjacent fluorine atom activates the ring, making the carbon at the 2-position susceptible to nucleophilic attack by the ethoxide.

Precursor Synthesis and Functionalization

2,6-Difluorobenzonitrile is a crucial precursor for the etherification strategy described in section 2.1.2. It is typically synthesized via a halogen exchange (Halex) reaction.

The most common industrial synthesis of 2,6-difluorobenzonitrile involves the reaction of 2,6-dichlorobenzonitrile (B3417380) with a source of fluoride (B91410) ions, such as potassium fluoride (KF). byjus.commolaid.com This reaction is a classic example of a nucleophilic aromatic substitution where chloride is replaced by fluoride. The presence of the electron-withdrawing nitrile group activates the ortho positions, facilitating the displacement of the chlorine atoms.

The reaction is often carried out at high temperatures in a high-boiling point aprotic solvent like sulfolane (B150427). byjus.commdpi.com To enhance the reaction rate and yield, a phase transfer catalyst may be employed. wikipedia.org A solventless version of this process has also been developed, which involves reacting 2,6-dichlorobenzonitrile with anhydrous metal fluoride in the presence of a phase transfer catalyst at temperatures between 160°C and 300°C. wikipedia.org

Interactive Data Table: Synthesis of 2,6-Difluorobenzonitrile via Halogen Exchange

| Starting Material | Reagent | Solvent/Conditions | Catalyst | Product |

|---|---|---|---|---|

| 2,6-Dichlorobenzonitrile | Potassium Fluoride (KF) | Sulfolane, 210-230°C | Perfluoroalkyl oxa-carboxylic acid derivative | 2,6-Difluorobenzonitrile |

The nitrile group's ability to activate the aromatic ring towards nucleophilic substitution is a key factor in the success of these halogen exchange reactions. google.comgoogle.com

2-Amino-6-fluorobenzonitrile (B142694) serves as another important precursor, primarily because it can be converted into 2-fluoro-6-hydroxybenzonitrile, the key starting material for the Williamson ether synthesis route (section 2.1.1). ambeed.comiaea.org The synthesis of 2-amino-6-fluorobenzonitrile itself can be achieved through the ammonolysis of 2,6-difluorobenzonitrile. iaea.org

The conversion of the amino group to a hydroxyl group is a standard transformation in organic synthesis, typically proceeding through a diazonium salt intermediate. masterorganicchemistry.com The process involves treating the aromatic amine with nitrous acid (HNO₂, often generated in situ from sodium nitrite (B80452) and a strong acid like HCl or H₂SO₄) at low temperatures to form an aryl diazonium salt. masterorganicchemistry.com This intermediate is generally unstable and is used directly. Subsequent heating of the acidic aqueous solution of the diazonium salt leads to its hydrolysis, replacing the diazonium group (-N₂⁺) with a hydroxyl group (-OH) and releasing nitrogen gas. masterorganicchemistry.comscirp.org This provides a reliable method for preparing 2-fluoro-6-hydroxybenzonitrile from its amino analogue.

Synthesis of 2,6-Difluorobenzonitrile and Related Halogenated Benzonitriles

Advanced Synthetic Techniques and Reaction Conditions

The synthesis of disubstituted benzonitriles such as this compound often requires precise control over reaction conditions to achieve high yields and regioselectivity. Advanced techniques, including microwave-assisted synthesis and carefully optimized catalytic systems, play a crucial role in navigating the complexities of introducing multiple functional groups onto the aromatic ring.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, offering significant advantages over conventional heating methods. In benzonitrile chemistry, microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields. eurjchem.com This technique is particularly effective for reactions that typically require harsh conditions or long durations, such as nucleophilic aromatic substitutions on electron-deficient rings.

The application of microwave heating can be particularly advantageous in the synthesis of precursors to this compound. For instance, the conversion of aromatic aldehydes to nitriles can be achieved in minutes under microwave irradiation. eurjchem.com Similarly, microwave technology has been successfully employed in the synthesis of various substituted benzonitriles and related heterocyclic scaffolds. rsc.orgucy.ac.cyresearchgate.net The rapid and efficient energy transfer in microwave synthesis allows for precise temperature control, minimizing the formation of byproducts that can arise from prolonged exposure to high temperatures. clockss.orgnih.gov For the synthesis of this compound, microwave assistance could be applied to the key nucleophilic substitution steps, such as the introduction of the ethoxy or fluoro group, to enhance reaction rates and efficiency. nih.gov

The sequential introduction of ethoxy and fluoro substituents onto a benzonitrile backbone relies on carefully selected catalysts and reagents to direct the substitution to the desired positions and to activate the substrate.

Fluoro-Substitution: A common method for introducing a fluorine atom onto an aromatic ring is through halogen exchange (Halex) reactions, particularly by replacing a chlorine atom. google.com This is typically performed on an activated chlorobenzonitrile precursor. The process often utilizes an alkali metal fluoride, such as potassium fluoride (KF), as the fluorine source. The efficacy of this reaction is significantly enhanced by the use of phase-transfer catalysts, which facilitate the transfer of the fluoride anion into the organic phase. Aprotic polar solvents are generally required for this type of reaction. google.com Nickel-catalyzed halogen exchange has also been reported for converting bromo-aromatics to their iodo-analogs, a principle that can be extended to other halogen exchanges. nih.gov Electrophilic fluorinating reagents, such as N-fluoropyridinium salts, represent another strategy for introducing fluorine, particularly where nucleophilic substitution is not feasible. researchgate.net

Ethoxy-Substitution: The ethoxy group is typically introduced via a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a suitable precursor, such as 2-chloro-6-fluorobenzonitrile (B1630290) sigmaaldrich.com or 2,6-difluorobenzonitrile, with an ethoxide source, most commonly sodium ethoxide or potassium ethoxide. The reaction's success depends on the activation of the aromatic ring by the electron-withdrawing nitrile group and the other halogen substituent. In some cases, copper-catalyzed methods, such as the Ullmann condensation, can be employed to form the aryl ether bond, especially with less reactive aryl halides. mdpi.com

The table below summarizes key catalysts and reagents involved in these substitution reactions.

| Reaction Type | Precursor Type | Reagent | Catalyst/Promoter | Purpose | Reference(s) |

| Fluoro-Substitution | Chlorobenzonitrile | Potassium Fluoride (KF) | Quaternary Ammonium (B1175870) Compounds (Phase Transfer Catalyst) | Chlorine-fluorine exchange | google.com |

| Fluoro-Substitution | Aryl Bromide | Potassium Iodide (KI) / Iodine (I₂) | Nickel Powder | Bromine-iodine exchange (principle applicable to fluorination) | nih.gov |

| Fluoro-Substitution | Various Nucleophiles | N-Fluoro-o-benzenedisulfonimide | - | Electrophilic fluorination | researchgate.net |

| Ethoxy-Substitution | Fluorobenzonitrile | Sodium Ethoxide | - | Nucleophilic aromatic substitution of fluorine | |

| Ethoxy-Substitution | Aryl Halide | 3-Methoxyphenol | Copper(I) Iodide (CuI) / Picolinic Acid | Ullmann condensation for aryl ether formation | mdpi.com |

The choice of solvent is a critical parameter in the synthesis of polysubstituted aromatic compounds, as it can profoundly influence reaction rates, yields, and, most importantly, selectivity. In the synthesis of this compound, where regioselectivity is paramount, the solvent's properties can dictate the outcome of the substitution reactions.

Aprotic polar solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), acetonitrile, and sulfolane are frequently used for nucleophilic aromatic substitution reactions, including halogen exchanges to introduce fluorine. google.comacs.org These solvents are effective at solvating the cation of the fluoride salt (e.g., K⁺ from KF) while leaving the fluoride anion relatively "naked" and highly nucleophilic. This enhances the rate of the desired substitution. google.com The polarity of the solvent can also determine the reaction mechanism. Nonpolar solvents like toluene (B28343) and trichloroethylene (B50587) tend to favor SN2 pathways, whereas polar solvents can promote SN1-type mechanisms, which can impact diastereoselectivity in certain systems. acs.org

In palladium-catalyzed cross-coupling reactions, which could be an alternative route to introduce substituents, the solvent can play an even more complex role. Coordinating solvents, such as nitriles (e.g., benzonitrile, acetonitrile), can act as ligands for the palladium catalyst. montana.edu This coordination can alter the electronic properties and steric environment of the catalytic center, thereby inverting the selectivity of processes like oxidative addition. montana.edu For example, in a Suzuki reaction on a substrate with both chloride and triflate leaving groups, the use of THF as a solvent favored reaction at the chloride, while switching to benzonitrile as the solvent completely reversed the selectivity to favor the triflate. montana.edu This highlights the power of solvent choice in directing reactivity for selective synthesis.

The table below illustrates the effect of different solvents on related substitution and coupling reactions.

| Reaction Type | Solvent | Effect | Reference(s) |

| Halogen Exchange (Cl to F) | Dimethyl sulfoxide (DMSO), Sulfolane | Favors reaction by solvating cation | google.com |

| Nucleophilic Substitution | Dioxane, Toluene, Acetonitrile | Lower yields compared to DMSO in certain Cu-catalyzed reactions | acs.org |

| Pd-catalyzed Suzuki Coupling | Tetrahydrofuran (THF) | Promotes selectivity for chloride over triflate | montana.edu |

| Pd-catalyzed Suzuki Coupling | Benzonitrile (PhCN) | Inverts selectivity, favoring triflate over chloride | montana.edu |

| C- and O-Glycosylations | Trichloroethylene (nonpolar) | Favors SN2 pathway | acs.org |

| C- and O-Glycosylations | Acetonitrile (polar) | Favors SN1 pathway | acs.org |

Purification and Isolation Methodologies in this compound Synthesis

Following the chemical synthesis, a robust purification and isolation strategy is essential to obtain this compound in high purity, free from starting materials, reagents, catalysts, and byproducts. The specific protocol depends on the scale of the reaction and the physical properties of the target compound and its impurities.

A typical purification sequence begins with a "workup" procedure. This often involves diluting the reaction mixture with water and extracting the product into a suitable organic solvent, such as ethyl acetate (B1210297) or dichloromethane. acs.org The organic layer is then washed sequentially with aqueous solutions to remove residual reagents or catalysts. For example, washes with dilute acid or base can remove basic or acidic impurities, while a brine wash helps to remove residual water before drying. nih.govacs.org The organic solvent is subsequently removed under reduced pressure using a rotary evaporator. nih.gov

The resulting crude product often requires further purification. Several techniques can be employed:

Column Chromatography: This is one of the most common and versatile methods for purifying organic compounds. acs.org The crude material is loaded onto a stationary phase (typically silica (B1680970) gel) and eluted with a solvent system (mobile phase) of appropriate polarity. The components of the mixture separate based on their differential adsorption to the stationary phase, allowing for the isolation of the pure product. Flash chromatography is a rapid version of this technique. nih.gov

Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for achieving high purity. This technique relies on the difference in solubility of the product and impurities at different temperatures.

Distillation: For liquid products, distillation, particularly vacuum distillation for high-boiling point compounds, can be used to separate the product from non-volatile impurities or from other components with different boiling points. google.com

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations or when very high purity is required, preparative HPLC is a powerful tool. It operates on the same principles as analytical HPLC but with larger columns to handle greater quantities of material. researchgate.net

The purity of the isolated this compound is typically assessed using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and confirmed by structural analysis using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govrsc.org

Reactivity and Mechanistic Studies of 2 Ethoxy 6 Fluorobenzonitrile

Reaction Pathways and Transformation of the Nitrile Group

The nitrile group (C≡N) is a versatile functional group that can undergo several transformations, most notably reduction and hydrolysis. These reactions convert the nitrile into other important functional groups like amines, aldehydes, amides, and carboxylic acids. acs.org

The nitrile group in 2-Ethoxy-6-fluorobenzonitrile can be reduced to form either a primary amine or an aldehyde, depending on the reagents and reaction conditions employed.

Reduction to Amines: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing the nitrile group to a primary amine. This reaction proceeds via the addition of hydride ions to the carbon-nitrogen triple bond, followed by quenching with a proton source to yield (2-ethoxy-6-fluorophenyl)methanamine.

Reduction to Aldehydes: The partial reduction of the nitrile to an aldehyde is also a significant transformation. Catalytic hydrogenation is a common method for this conversion. For instance, various benzonitrile (B105546) derivatives can be reduced to the corresponding benzaldehydes using a Raney nickel catalyst in the presence of formic acid under hydrogen pressure. google.com This method offers a pathway to synthesize 2-ethoxy-6-fluorobenzaldehyde (B2771622) from this compound.

Table 1: Representative Conditions for Benzonitrile Reduction

| Starting Material | Reagent(s) | Product | Yield | Reference |

|---|---|---|---|---|

| 3,5-Difluorobenzonitrile | Raney Ni-Al alloy, 75% Formic Acid, H₂ (3 bar) | 3,5-Difluorobenzaldehyde | 61% | google.com |

| 2-Fluorobenzonitrile (B118710) | Raney Ni-Al alloy, 75% Formic Acid, H₂ (3 bar) | 2-Fluorobenzaldehyde | 80% | google.com |

The nitrile group can be hydrolyzed to a carboxylic acid, a reaction that typically proceeds through an intermediate amide under either acidic or basic conditions. masterorganicchemistry.comlibretexts.org

Acid-Catalyzed Hydrolysis: When heated with an aqueous acid, such as hydrochloric acid, the nitrile group of this compound is first protonated. masterorganicchemistry.com This increases the electrophilicity of the nitrile carbon, which is then attacked by water. A series of proton transfers and tautomerization leads to the formation of 2-ethoxy-6-fluorobenzamide. Continued heating under acidic conditions then hydrolyzes the amide to produce 2-ethoxy-6-fluorobenzoic acid and an ammonium (B1175870) salt. libretexts.org

Base-Catalyzed Hydrolysis: In the presence of a strong base like sodium hydroxide (B78521), the hydroxide ion attacks the nitrile carbon. The resulting intermediate is protonated by water to form the amide. The amide then undergoes saponification, where it is attacked by another hydroxide ion, ultimately leading to the formation of a carboxylate salt (sodium 2-ethoxy-6-fluorobenzoate). Subsequent acidification of the reaction mixture yields the final 2-ethoxy-6-fluorobenzoic acid. mnstate.edu The disappearance of the characteristic cyano group absorption in spectroscopic analysis can confirm the completion of the hydrolysis. researchgate.net

Mechanism Snapshot: Acid-Catalyzed Nitrile Hydrolysis

Protonation: The nitrile nitrogen is protonated by the acid catalyst.

Nucleophilic Attack: A water molecule attacks the electrophilic nitrile carbon.

Deprotonation: A proton is lost from the oxygen atom to form a protonated amide tautomer.

Tautomerization: The intermediate tautomerizes to the more stable amide.

Amide Hydrolysis: The amide undergoes further acid-catalyzed hydrolysis to the carboxylic acid. masterorganicchemistry.com

Aromatic Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides activated by electron-withdrawing groups. libretexts.org In this compound, the potent electron-withdrawing nitrile group (-CN) activates the aromatic ring towards nucleophilic attack, making the fluorine atom a prime leaving group. masterorganicchemistry.com

The SNAr reaction mechanism involves a two-step process: addition of the nucleophile to form a resonance-stabilized carbanion (a Meisenheimer complex), followed by the elimination of the leaving group. libretexts.org In this compound, the fluorine atom at the C6 position is readily displaced by a variety of nucleophiles. Fluorine is an excellent leaving group in SNAr reactions, often leading to faster reaction rates compared to other halogens. masterorganicchemistry.com The rate of nucleophilic displacement is significantly increased by the presence of electron-withdrawing substituents, like the nitrile group, that are in conjugation with the leaving group. who.int This reaction provides a powerful method for introducing diverse functionalities at the C6 position of the benzonitrile ring. ukzn.ac.za

In SNAr reactions, the position of substitution is controlled by the location of the leaving group. masterorganicchemistry.com For this compound, the substitution exclusively occurs at the carbon atom bonded to the fluorine atom (the C6 position). The regioselectivity is dictated by the activation provided by the electron-withdrawing nitrile group located ortho to the fluorine. This ortho relationship allows for effective stabilization of the negative charge in the Meisenheimer intermediate through resonance, delocalizing the charge onto the oxygen atoms of the nitrile group. The reaction is significantly faster when the electron-withdrawing group is ortho or para to the leaving group, as compared to a meta position. masterorganicchemistry.com The ethoxy group at the C2 position, being electron-donating, also influences the electron distribution of the ring but the primary directing effect for SNAr comes from the powerful nitrile group activating the ortho-positioned fluorine atom.

Table 2: Factors Influencing SNAr Reactivity

| Factor | Influence on this compound | Reference |

|---|---|---|

| Electron-Withdrawing Group | The -CN group at C1 strongly activates the ring for nucleophilic attack. | libretexts.orgmasterorganicchemistry.com |

| Leaving Group | Fluorine at C6 is an excellent leaving group for SNAr reactions. | masterorganicchemistry.com |

| Position of Substituents | The ortho position of the -CN group relative to the -F atom provides strong activation and high regioselectivity. | masterorganicchemistry.commasterorganicchemistry.com |

| Nucleophile | Strong nucleophiles (e.g., alkoxides, amines) readily displace the fluorine atom. | ukzn.ac.za |

Cyclization Reactions and Heterocycle Formation

The unique arrangement of functional groups in this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. These reactions often proceed via an initial nucleophilic substitution followed by an intramolecular cyclization.

For example, reaction with a bifunctional nucleophile, such as an amino alcohol or a diamine, can lead to the formation of fused heterocyclic systems. The reaction would likely begin with the nucleophilic displacement of the fluorine atom. The newly introduced substituent, containing a second nucleophilic site, could then react with the nitrile group in an intramolecular fashion to close the ring. The nitrile group can participate in cyclization reactions, such as [2+2+2] cycloadditions with diynes, to form substituted pyridine (B92270) rings. aablocks.com Copper-mediated coupling of nitriles with enaminones is another pathway to synthesize heterocycles like pyrazoles. orgsyn.org These strategies allow for the construction of complex molecular architectures, including polyheterocycles, which are of interest in medicinal chemistry. uni-muenchen.de

Synthesis of Quinazolines and Quinazolinone Analogues

The presence of a fluorine atom ortho to the nitrile group in this compound makes it an excellent precursor for the synthesis of quinazoline (B50416) and quinazolinone derivatives. The fluorine atom acts as a good leaving group in nucleophilic aromatic substitution reactions, which is a key step in the cyclization process to form the quinazoline core.

Research has demonstrated that 2-fluorobenzonitriles can react with various amidines to yield 4-aminoquinazolines. For instance, the reaction of 2-fluorobenzonitriles with guanidine (B92328) carbonate is a high-yield method for preparing 2,4-diaminoquinazolines. researchgate.net While specific studies on this compound are not detailed, the established reactivity of analogous 2-fluorobenzonitriles provides a clear pathway for its application. The reaction with formamidine (B1211174) acetate (B1210297) or acetamidine (B91507) acetate can similarly produce 4-amino- and 2-methyl-4-aminoquinazolines, respectively, although yields may be lower compared to using guanidine. researchgate.net

Furthermore, 11H-pyrido[2,1-b]quinazolin-11-one analogues have been synthesized by treating 2-fluorobenzonitrile with 2-aminopyridine (B139424) in the presence of a strong base like potassium tert-butoxide (KOtBu). researchgate.net This reaction proceeds via nucleophilic attack of the aminopyridine on the carbon bearing the fluorine, followed by intramolecular cyclization. The ethoxy group in this compound would influence the reaction kinetics and potentially the substitution pattern on the resulting quinazolinone ring system.

Table 1: Representative Synthesis of Quinazoline Analogues from 2-Fluorobenzonitriles

| Reactant 1 | Reactant 2 | Reagent/Conditions | Product Type | Reference |

| 2-Fluorobenzonitrile | Guanidine Carbonate | Heat | 2,4-Diaminoquinazoline | researchgate.net |

| 2-Fluorobenzonitrile | Formamidine Acetate | Heat | 4-Aminoquinazoline | researchgate.net |

| 2-Fluorobenzonitrile | 2-Aminopyridine | KOtBu | 11H-pyrido[2,1-b]quinazolin-11-one | researchgate.net |

Formation of Other Nitrogen-Containing Heterocycles

Beyond quinazolines, the reactivity of the nitrile and fluoro-substituted aromatic ring of this compound allows for its use in synthesizing other classes of nitrogen-containing heterocycles. Nitriles are versatile functional groups that can participate in various cycloaddition reactions. aablocks.com

One significant application is the [2+2+2] cycloaddition of nitriles with diynes, catalyzed by transition metals like nickel, to form substituted pyridines. aablocks.com This methodology allows for the construction of highly functionalized pyridine rings from simple, readily available starting materials. The specific substitution pattern of this compound would be incorporated into the final pyridine product, offering a route to novel ligands or biologically active molecules.

A patent describes the reaction of this compound with acetohydroxamic acid in the presence of potassium t-butoxide (t-BuOK) to form 5-ethoxybenzo[d]isoxazol-3-amine. google.com This transformation involves the in-situ formation of a nucleophile from acetohydroxamic acid, which then displaces the ortho-fluorine atom, followed by an intramolecular cyclization involving the nitrile group to construct the benzoisoxazole ring system.

Table 2: Synthesis of Nitrogen-Containing Heterocycles from this compound

| Reactant 1 | Reactant 2 | Reagent/Conditions | Product | Reference |

| This compound | Acetohydroxamic Acid | t-BuOK, DMF | 5-Ethoxybenzo[d]isoxazol-3-amine | google.com |

| Nitriles (general) | Diynes | Nickel-N-heterocyclic carbene catalyst | Substituted Pyridines | aablocks.com |

C-CN Bond Activation Studies

The cleavage of the typically robust carbon-cyanide (C–CN) bond is a challenging yet powerful transformation in organic synthesis. The electronic properties of this compound make its C–CN bond susceptible to activation by transition metal complexes.

Transition Metal Catalysis in C-CN Bond Cleavage and Functionalization

Research has extensively studied the C–CN bond activation of fluorinated benzonitriles using zerovalent nickel complexes. osti.govacs.org Specifically, the nickel(0) fragment [Ni(dippe)], where dippe is 1,2-bis(diisopropylphosphino)ethane, has been shown to react with various fluorinated benzonitriles, leading to the cleavage of the C–CN bond. osti.govresearchgate.net The reaction typically proceeds via an oxidative addition of the nickel center into the Ph-CN bond, forming a Ni(II) aryl cyanide complex. researchgate.net

For 2-fluorobenzonitrile, reaction with a [Ni(dippe)] source leads to the formation of (dippe)Ni(2-F-C₆H₄)(CN) upon heating. acs.org Similarly, 2,6-difluorobenzonitrile (B137791) undergoes C–CN bond activation to yield (dippe)Ni(2,6-F₂-C₆H₃)(CN). acs.org The presence of ortho-fluoro substituents has been found to significantly stabilize the resulting C–C bond activation products. osti.govresearchgate.net While the ethoxy group in this compound introduces a different electronic and steric environment compared to a second fluorine, the principle of nickel-catalyzed C-CN activation remains a key aspect of its reactivity profile. This activation opens pathways for cross-coupling reactions where the cyano group can be replaced by other functional groups. researchgate.net

Table 3: Nickel-Catalyzed C-CN Bond Activation of Fluorinated Benzonitriles

| Substrate | Ni-Complex Source | Conditions | Product | Reference |

| 2-Fluorobenzonitrile | [Ni(dippe)(μ-H)]₂ | 74 °C, 1 day | (dippe)Ni(2-F-C₆H₄)(CN) | acs.org |

| 2,6-Difluorobenzonitrile | [Ni(dippe)(μ-H)]₂ | 70 °C, 1 month | (dippe)Ni(2,6-F₂-C₆H₃)(CN) | acs.org |

| 3-Fluorobenzonitrile | [Ni(dippe)(μ-H)]₂ | 43.7 °C, 5 days | (dippe)Ni(3-F-C₆H₄)(CN) | acs.org |

Mechanistic Insights into Bond Activation Processes

Detailed mechanistic studies, combining experimental and Density Functional Theory (DFT) calculations, have elucidated the pathway for C–CN bond activation in fluorinated benzonitriles by nickel(0) complexes. osti.govresearchgate.netutrgv.edu

The process is initiated by the coordination of the nickel center to the substrate. For benzonitriles, this can occur in two ways: coordination to the nitrile triple bond (η²-nitrile complex) or to a C=C bond of the aromatic ring (η²-arene complex). researchgate.net The η²-nitrile complex is often the initially formed species. osti.govacs.org This initial complex is in equilibrium with the C–CN bond activation product. researchgate.net

The key step is the oxidative addition of the nickel into the C(aryl)-CN bond, which proceeds through a transition state to form the thermodynamically stable (phosphine)Ni(Aryl)(CN) product. DFT calculations have shown that the stability of these C–C activation products is strongly dependent on the substitution pattern of the benzonitrile. osti.govresearchgate.net Specifically, the presence of ortho-fluoro substituents provides significant stabilization, estimated at -6.6 kcal/mol per ortho-fluorine. osti.govresearchgate.net This "ortho-fluoro effect" is a critical driving force for the reaction. The mechanism highlights that the cleavage of the C–CN bond is a reversible process, with the position of the equilibrium depending on factors like solvent polarity and the electronic nature of the substituents on the aromatic ring. researchgate.netresearchgate.net

Applications and Potential Research Avenues for 2 Ethoxy 6 Fluorobenzonitrile Derivatives

Role as an Intermediate in the Synthesis of Biologically Active Compounds

2-Ethoxy-6-fluorobenzonitrile serves as a valuable scaffold for the synthesis of more complex molecules with significant biological activities. The nitrile group can be readily converted into other functional groups such as amines or carboxylic acids, while the fluorinated benzene (B151609) ring offers a site for various coupling reactions, making it a key intermediate in the construction of diverse molecular frameworks.

Precursor for Pharmaceutical Agents and Drug Discovery

The fluorobenzonitrile moiety is a recognized structural component in many pharmaceutical agents. The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Derivatives of this compound are explored as precursors for various therapeutic agents, particularly in the domain of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. ed.ac.uknih.gov

Kinases are enzymes that play a central role in cellular signaling, and their dysregulation is implicated in numerous diseases. ed.ac.uk The development of small-molecule kinase inhibitors is a major focus of modern drug discovery. nih.gov The this compound scaffold can be elaborated through synthetic pathways, such as palladium-catalyzed cross-coupling reactions, to produce complex heterocyclic systems that are known to inhibit specific kinases. researchgate.netelsevierpure.com For example, related structures are used to synthesize inhibitors for targets like Spleen Tyrosine Kinase (Syk), Germinal Center Kinase (Gck), and Tropomyosin Receptor Kinases (TRK), which are involved in cancer progression. nih.govwindows.net

| Therapeutic Target Class | Specific Examples | Potential Disease Indication | Role of the Fluorobenzonitrile Core |

|---|---|---|---|

| Protein Kinase Inhibitors | Syk, Gck, TRKA/B/C | Cancers, Autoimmune Disorders, Neurological Diseases | Serves as a core scaffold for building inhibitor molecules; fluorine enhances binding and metabolic stability. |

| Anti-inflammatory Agents | TNF-α pathway modulators | Inflammatory Bowel Disease (IBD) | Acts as a building block for compounds designed to suppress inflammatory responses. nih.gov |

| Central Nervous System (CNS) Agents | Receptor Modulators | Various Neurological Disorders | The lipophilicity imparted by the fluoro group can aid in crossing the blood-brain barrier. |

Building Block for Agro-Chemicals and Plant Protection Agents

In the field of agriculture, fluorobenzonitriles are important intermediates for creating effective crop protection products. google.com The unique substitution pattern of this compound can be leveraged to synthesize novel herbicides, insecticides, and fungicides. For instance, the related compound 2,6-difluorobenzonitrile (B137791) is a known precursor to benzoylurea (B1208200) insecticides, a class of chemicals that interfere with insect growth. google.com

The development of new agrochemicals is driven by the need to overcome resistance in pests and to create more environmentally benign solutions. By incorporating the this compound core, chemists can design molecules with specific modes of action. Research in this area includes creating phenylhydrazone derivatives that have shown significant fungicidal activity against various plant pathogens. researchgate.net

| Agro-Chemical Type | Mode of Action (Example) | Potential Target Pests/Diseases |

|---|---|---|

| Insecticides | Chitin synthesis inhibition (e.g., Benzoylureas) | Chewing insects in various crops |

| Fungicides | Disruption of fungal cell membranes or metabolic pathways | Botrytis cinerea, Rhizoctonia solani researchgate.net |

| Herbicides | Inhibition of essential plant enzymes | Broadleaf and grassy weeds |

Materials Science Applications

The rigid structure and inherent polarity of the fluorobenzonitrile core make it a candidate for the development of advanced materials. The interplay between the different functional groups can influence molecular packing and electronic properties, which are key characteristics for materials used in electronics and optics.

Liquid-Crystalline Compounds

Fluorobenzonitrile derivatives are known components in liquid crystal (LC) compositions. google.comepo.org Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, and they are fundamental to modern display technologies (LCDs). sigmaaldrich.com The cyano group and the aromatic ring contribute to the rod-like molecular shape (mesogenic character) and the strong dipole moment necessary for liquid crystalline behavior.

The introduction of a fluorine atom can modify the dielectric anisotropy and viscosity of the liquid crystal material, tuning it for specific applications. While this compound itself is a building block, its derivatives, designed to have an elongated, rigid structure, are potential candidates for new liquid crystal materials. Research in this field explores various molecular cores, including those based on cyano-substituted benzene rings, to create materials for advanced displays and stimuli-responsive systems like optical sensors and soft robotics. sigmaaldrich.commdpi.com

Research into Novel Derivatives and Analogs

Ongoing research focuses on synthesizing novel derivatives of this compound to explore new chemical space and discover compounds with enhanced or entirely new functionalities. This involves modifying the core structure by adding different substituents or incorporating it into larger, more complex molecules.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry and materials science that examines how the chemical structure of a compound influences its biological activity or physical properties. semanticscholar.org For derivatives of this compound, SAR studies are crucial for optimizing a desired effect, such as the potency of a drug candidate or the transition temperature of a liquid crystal.

These studies involve the systematic synthesis of a series of analogs where specific parts of the molecule are altered. For example, the ethoxy group could be replaced with other alkoxy groups of varying lengths, or additional substituents could be added to the benzene ring. Each new derivative is then tested to measure its activity. By comparing the structures and activities of the different analogs, researchers can deduce which molecular features are essential for the desired function. For instance, in the development of kinase inhibitors, SAR studies help identify the precise structural modifications that improve binding to the target enzyme while minimizing off-target effects. frontiersin.org This iterative process of design, synthesis, and testing is essential for the rational development of new and improved chemical compounds. nih.govnih.gov

Exploration of Diverse Substitution Patterns for Enhanced Properties

The core structure of this compound offers several positions on the aromatic ring where additional substituents can be introduced to modulate its physicochemical and biological properties. The goal of such explorations is to establish a comprehensive structure-activity relationship (SAR), which systematically links changes in molecular structure to changes in a desired property, such as therapeutic efficacy or material performance.

The introduction of different functional groups can profoundly influence a molecule's characteristics. For instance, the presence of a fluorine atom, as in the parent compound, is known to often enhance metabolic stability and membrane permeability of drug candidates. The electronic effects of substituents, whether they are electron-donating or electron-withdrawing, can alter the reactivity and interaction of the molecule with biological targets or other molecules in a material.

Theoretical studies on substituted benzonitriles have shown that the nature and position of the substituent group significantly impact the molecule's geometrical and electronic properties. pku.edu.cn These computational models can be instrumental in predicting the outcomes of certain substitutions before engaging in synthetic work, thereby streamlining the discovery process.

In medicinal chemistry, for example, structure-activity relationship studies are fundamental. Research on other aromatic scaffolds, such as 2-aminobenzophenone (B122507) derivatives, has demonstrated that the introduction of specific groups at particular positions can dramatically increase biological activity. ncku.edu.tw For instance, the placement of an amino group at the ortho position of the benzophenone (B1666685) ring was found to be crucial for enhanced growth inhibition in cancer cell lines. ncku.edu.tw Similarly, in the development of leukotriene antagonists, it was discovered that ortho- and meta-substituted aromatic compounds displayed comparable and significant activity, while para-substituted derivatives were inactive. nih.gov This highlights the critical role of substituent positioning.

The exploration of diverse substitution patterns on the this compound ring would likely involve the introduction of a variety of functional groups at the available positions. These could range from simple alkyl and alkoxy groups to more complex moieties like nitro, amino, or additional halogen atoms. The aim would be to fine-tune properties such as:

Biological Activity: Introducing groups that can form specific interactions (e.g., hydrogen bonds, ionic bonds) with a biological target to enhance potency and selectivity.

Pharmacokinetic Profile: Modifying the molecule to improve its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for the development of effective pharmaceuticals.

Material Properties: For applications in materials science, substituents could be chosen to influence properties like liquid crystal behavior, fluorescence, or electronic conductivity.

Future Directions in this compound Research

The research landscape for this compound and its derivatives is poised for significant expansion, driven by the quest for novel molecules with tailored functionalities. Future research is likely to progress along several key avenues, leveraging the foundational knowledge of benzonitrile (B105546) chemistry and the unique influence of the existing ethoxy and fluoro substituents.

A primary direction will be the continued and more systematic exploration of the structure-activity relationships of its derivatives. This will involve not only the synthesis of new analogs with diverse substitution patterns, as discussed previously, but also the use of advanced computational tools to predict their properties and guide synthetic efforts. Quantum chemistry calculations, for example, can provide insights into the electronic structure and reactivity of proposed derivatives, helping to prioritize the most promising candidates for synthesis and testing. pku.edu.cn

Furthermore, the versatility of the nitrile group as a synthetic handle opens up possibilities for creating more complex molecular architectures. Future work could focus on the transformation of the nitrile into other functional groups, such as amines, amides, or tetrazoles, to access a wider range of chemical space and potential biological activities.

Another promising research avenue is the incorporation of the this compound scaffold into larger, more complex molecules. Its unique electronic properties could be harnessed in the design of novel functional materials, such as organic light-emitting diodes (OLEDs) or sensors. The development of oligomers and polymers containing this moiety could also lead to materials with interesting and potentially useful properties.

In the realm of medicinal chemistry, future research will likely focus on identifying specific biological targets for which this compound derivatives show high affinity and selectivity. This will involve extensive biological screening of compound libraries against a wide range of assays. For compounds that show promising activity, further optimization of their ADME properties will be a critical step toward their potential development as therapeutic agents. The insights gained from SAR studies on related structures, such as 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, which led to potent and selective enzyme inhibitors, could serve as a valuable guide in this process. nih.gov

Conclusion

Summary of Key Research Findings

Research into 2-Ethoxy-6-fluorobenzonitrile has solidified its role as a valuable and versatile building block in advanced organic synthesis. sigmaaldrich.com Its molecular architecture, which includes an ethoxy group, a fluorine atom, and a nitrile group on a benzene (B151609) ring, offers a unique combination of reactive sites for chemical transformations. The strategic placement of the fluorine atom, the most electronegative element, significantly influences the molecule's electron distribution, which can affect properties like acidity and dipole moment. This fluorination is particularly significant in medicinal chemistry for enhancing lipophilicity, a key factor in improving a drug's ability to cross cell membranes.

The nitrile group is a versatile functional handle, readily convertible into other critical moieties such as amines, amides, and carboxylic acids, making it a pivotal synthetic intermediate for constructing more complex molecular frameworks. One of the primary methods for synthesizing this compound involves the reaction of 2,6-difluorobenzonitrile (B137791) with alcohols in an aqueous-alkaline or a dipolar, aprotic medium, a process detailed in patent literature. google.com

A significant area of application for this compound is in the synthesis of heterocyclic systems, which are common structures in pharmacologically active compounds. For instance, analogs like 2-amino-6-fluorobenzonitrile (B142694) are utilized to create quinazoline (B50416) derivatives, a class of compounds investigated for their potential as anticancer and antimalarial agents. The broader family of fluorobenzonitriles, including this compound, serves as important intermediates for pharmaceuticals, crop protection agents, and dyes. google.com

The table below summarizes the key characteristics and research applications of this compound.

Table 1: Summary of Key Data for this compound

| Feature | Description | Research Application |

|---|---|---|

| Compound Type | Fluorinated benzonitrile (B105546) derivative. | Intermediate in organic synthesis. |

| Key Functional Groups | Ethoxy (-OCH₂CH₃), Fluoro (-F), Nitrile (-C≡N). | Provides multiple reactive sites for chemical modification. |

| Common Synthesis Route | Nucleophilic aromatic substitution on 2,6-difluorobenzonitrile. google.com | Precursor for fine chemicals and pharmaceuticals. google.com |

| Role of Fluorine | Enhances lipophilicity and alters electronic properties. | Important for designing drug candidates with improved bioavailability. |

| Role of Nitrile Group | Can be converted to amines, carboxylic acids, etc. | Key for building complex molecules and heterocyclic systems. |

| Primary Application | Synthetic building block. sigmaaldrich.com | Development of novel compounds for medicinal chemistry and materials science. |

Remaining Challenges and Open Questions

Despite its utility, research on this compound is not without its challenges. A primary challenge lies in the development of more efficient and sustainable synthetic methodologies for its derivatives. While established pathways exist, optimizing reaction conditions to achieve higher yields, reduce byproducts, and utilize greener solvents remains an ongoing effort in synthetic chemistry.

Furthermore, controlling the regioselectivity of reactions involving its multiple functional groups can be complex. The interplay between the activating/deactivating and directing effects of the ethoxy, fluoro, and nitrile substituents presents a nuanced challenge for synthetic chemists aiming to modify specific positions on the aromatic ring.

Several open questions remain:

What is the full scope of heterocyclic scaffolds that can be synthesized from this compound, and what are their potential biological activities? While its use in preparing quinazolines is noted, its potential as a precursor for other pharmacologically relevant heterocycles is an area ripe for exploration.

Can the unique electronic properties conferred by the fluoro and ethoxy groups be exploited in the field of materials science? Research into its potential application in organic electronics or high-performance polymers is still in its early stages.

How does the "ortho-fluoro effect" specifically influence the C-CN bond activation of this compound in transition-metal-catalyzed reactions? Studies on related molecules like 2-fluorobenzonitrile (B118710) and 2,6-difluorobenzonitrile have shown significant effects, suggesting that this is a pertinent question for understanding and expanding the reactivity of the target compound. acs.orgacs.org

Future Outlook for Academic Research on this compound

The future of academic research on this compound appears promising, with potential advancements branching into several key areas. A major thrust will likely continue to be in medicinal chemistry, where it will be used as a scaffold to synthesize novel, complex molecules for biological screening. The demand for new therapeutic agents, particularly in areas like oncology and infectious diseases, ensures that derivatives of versatile building blocks like this will be actively investigated. marquette.eduresearchgate.netnih.gov

There is significant potential for the application of new synthetic strategies to this compound. The development of methods for C-H functionalization, for example, could provide novel pathways to create derivatives that are not accessible through traditional methods. Likewise, the use of computational chemistry and theoretical studies to model its reactivity could accelerate the discovery of new reactions and applications.

In materials science, future research may focus on incorporating this compound into polymers or organic electronic materials. The presence of the polar nitrile group and the electron-withdrawing fluorine atom could be leveraged to fine-tune the electronic and physical properties of new materials. As the broader field of organofluorine chemistry continues to expand, the utility and understanding of specialized reagents like this compound are set to grow, paving the way for new discoveries in both pure and applied chemistry.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 2-Amino-6-fluorobenzonitrile |

| This compound |

| 2,6-difluorobenzonitrile |

| 2-fluorobenzonitrile |

Q & A

Q. What are the common synthetic routes for preparing 2-Ethoxy-6-fluorobenzonitrile, and how do reaction conditions influence yield?

Answer: this compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. For example:

- Substitution Reactions : Fluorine or ethoxy groups can be introduced using precursors like 2-fluoro-6-iodobenzonitrile. Reactions often employ nucleophiles (e.g., sodium ethoxide) in polar solvents (e.g., DMF) under reflux .

- Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may link aromatic fragments, with bases like K₂CO₃ in THF at 60–80°C .

Q. Key Considerations :

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may require rigorous drying.

- Temperature Control : Higher temperatures accelerate substitution but risk side reactions (e.g., hydrolysis of nitrile groups).

Q. Example Protocol :

| Step | Reagent/Condition | Role |

|---|---|---|

| 1 | 2-Fluoro-6-iodobenzonitrile | Substrate |

| 2 | NaOEt, DMF, 80°C, 12h | Nucleophilic substitution |

| 3 | Column chromatography (hexane:EtOAc) | Purification |

Q. Reference :

Q. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Answer:

Q. How can contradictory data in reaction optimization (e.g., solvent effects, catalyst selection) be systematically resolved?

Answer: Contradictions arise from competing reaction pathways or unoptimized conditions. Strategies include:

- Design of Experiments (DoE) : Vary parameters (solvent, temperature, catalyst loading) to identify optimal conditions.

- Kinetic Studies : Monitor reaction progress via HPLC to detect intermediates/byproducts .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict transition states and substituent effects on reactivity .

Case Study : Discrepancies in coupling yields with Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) may stem from ligand steric effects. Screening ligands (e.g., XPhos) can improve efficiency .

Q. Reference :

Q. What methodologies are employed to analyze the compound’s electronic and steric effects in supramolecular interactions?

Answer:

- Single-Crystal X-ray Diffraction : SHELXL refines crystallographic data to map electron density (ORTEP diagrams visualize steric hindrance) .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding between nitrile and ethoxy groups) .

- Electrostatic Potential Maps : DFT-derived maps highlight nucleophilic/electrophilic regions for reactivity predictions .

Example : In cocrystals, this compound’s nitrile group forms C≡N···H-C contacts, validated via SHELX refinement .

Q. How do structural modifications (e.g., halogen substitution, ethoxy position) impact biological activity in related analogs?

Answer: Comparative studies with analogs (e.g., 4-Amino-2-ethoxy-5-fluorobenzonitrile) reveal:

- Fluorine Position : Para-fluorine enhances metabolic stability vs. ortho-substitution .

- Ethoxy vs. Methoxy : Ethoxy groups increase lipophilicity (logP +0.5), improving membrane permeability .

Q. Structure-Activity Relationship (SAR) Table :

| Compound | Substituents | Bioactivity (IC₅₀) |

|---|---|---|

| This compound | -CN, -OEt, -F | N/A (scaffold) |

| 4-Amino-2-ethoxy-5-fluorobenzonitrile | -NH₂, -OEt, -F | 12 µM (kinase inhibition) |

Q. Reference :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.